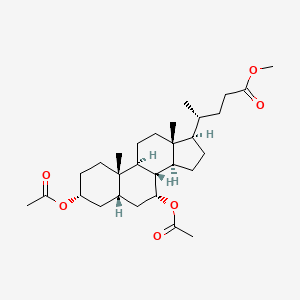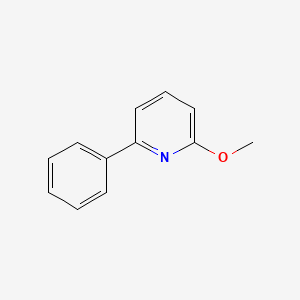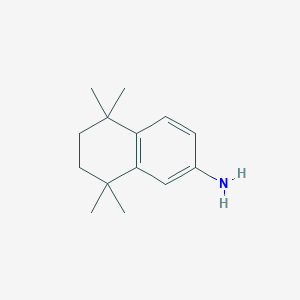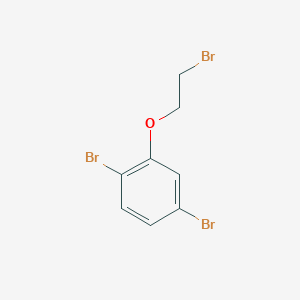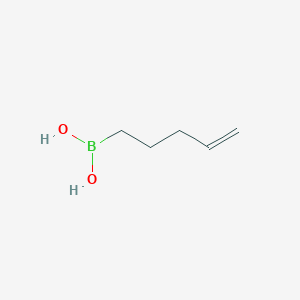
4-Pentenylboronic acid
Übersicht
Beschreibung
4-Pentenylboronic acid is a chemical compound with the molecular formula C<sub>5</sub>H<sub>11</sub>BO<sub>2</sub> . It falls under the category of organoboron compounds and is commonly used in organic synthesis.
Synthesis Analysis
The synthesis of 4-Pentenylboronic acid involves various methods, including boronate cross-coupling reactions. One common approach is the reaction of 4-pentenylmagnesium bromide with boron trifluoride diethyl etherate . This process yields the desired 4-Pentenylboronic acid product.
Molecular Structure Analysis
The molecular structure of 4-Pentenylboronic acid consists of a pentenyl (C<sub>5</sub>H<sub>9</sub>) group attached to a boronic acid (B(OH)<sub>2</sub>) moiety. The boron atom forms a trigonal planar geometry with two hydroxyl groups.
Chemical Reactions Analysis
4-Pentenylboronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. It serves as a valuable building block for the synthesis of more complex organic molecules.
Physical And Chemical Properties Analysis
- Melting Point : 129-143°C
- Form : Solid
- Solubility : Soluble in organic solvents like acetone, acetonitrile, and dichloromethane
- Molecular Weight : 113.95 g/mol
Wissenschaftliche Forschungsanwendungen
Metabolism and Mechanism of Action
Metabolic Pathways in Rat Liver : 4-Pentenoic acid, closely related to 4-Pentenylboronic acid, has been studied for its effects on rat liver metabolism. It is rapidly metabolized and influences the levels of coenzyme A and carnitine in the liver. This compound is linked to the inhibition of fatty acid oxidation, pyruvate oxidation, gluconeogenesis, and the citric acid cycle (Williamson, Rostand, & Peterson, 1970).
Fatty Acid Oxidation in Heart : Another study explored 4-pentenoic acid's role in inhibiting fatty acid oxidation in rat heart mitochondria. This study provides insights into the regulation of fatty acid oxidation, highlighting the compound's potential application in metabolic research (Fong & Schulz, 1978).
Synthesis Applications
- Stereoselective Synthesis of Alcohols : 4-Pentenylboronic acid derivatives have been used in the stereoselective synthesis of alcohols. This research provides a method for synthesizing syn-homoallyl alcohols, which are valuable in various chemical syntheses (Andersen, Hildebrandt, Köster, & Hoffmann, 1989).
Biomedical Applications
Antiviral Therapeutics : Research on phenylboronic-acid-modified nanoparticles, which include derivatives of 4-Pentenylboronic acid, suggests potential applications in antiviral therapies. These nanoparticles have shown efficacy against the Hepatitis C virus, indicating the compound's potential in medical applications (Khanal et al., 2013).
Enhancing Mechanical Properties of Materials : A study demonstrated that 4-Pentenoic acid can improve the mechanical properties of conventional glass ionomer cements. This indicates its potential use in material science and engineering (Zhou, Liu, & He, 2022).
Safety And Hazards
As with any boronic acid derivative, precautions should be taken when handling 4-Pentenylboronic acid. It is advisable to use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Zukünftige Richtungen
Research on 4-Pentenylboronic acid continues to explore its applications in organic synthesis, catalysis, and medicinal chemistry. Investigating new reaction methodologies and optimizing its use in cross-coupling reactions could lead to exciting developments.
Remember that this analysis is based on available information, and further studies may reveal additional insights into the compound’s properties and applications12.
Eigenschaften
IUPAC Name |
pent-4-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYNGGXOZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469216 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenylboronic acid | |
CAS RN |
886747-03-1 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



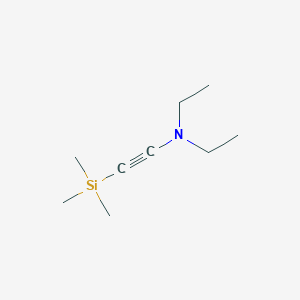
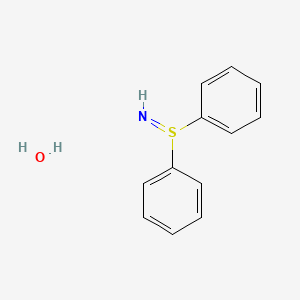
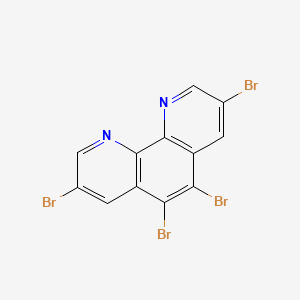
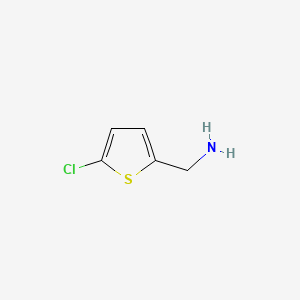
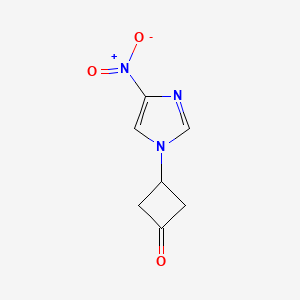
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
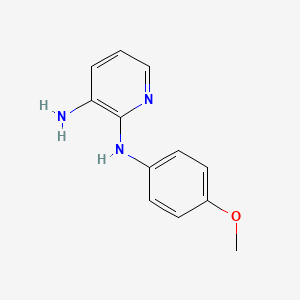

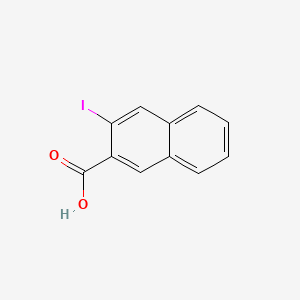
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
